molecular formula C8H16Cl2N2O B6607614 octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride CAS No. 2839143-28-9

octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride

Cat. No.: B6607614
CAS No.: 2839143-28-9
M. Wt: 227.13 g/mol
InChI Key: RYCPCCBHYQQDTN-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research indicates that derivatives based on the octahydro-1H-pyrido[1,2-a]pyrazine core have been explored as potent and selective mu-opioid receptor antagonists . Such compounds are valuable tools for studying addiction, pain pathways, and the physiological role of the mu-opioid receptor system. Furthermore, this structural class has been investigated for its potential as Monoacylglycerol Lipase (MAGL) inhibitors . MAGL is a key enzyme in the endocannabinoid system, and its inhibition presents a promising therapeutic strategy for targeting neuroinflammation, neurodegenerative diseases (such as Alzheimer's and Parkinson's disease), pain, and cancer . The dihydrochloride salt form may enhance the compound's solubility and stability for in vitro research applications. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCPCCBHYQQDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2839143-28-9
Record name octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
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Preparation Methods

Acid-Catalyzed Cyclization

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 2–4 M are frequently used. A representative protocol involves heating the intermediate in 3 M HCl at 90°C for 12 hours, achieving cyclization efficiencies of 85–90%. The mechanism proceeds via protonation of the imine nitrogen, facilitating nucleophilic attack by adjacent amine groups.

Catalytic Enhancements

Incorporating Lewis acids like zinc chloride (ZnCl₂) at 5 mol% improves reaction rates by 30%, as demonstrated in a patent leveraging ZnCl₂ to reduce cyclization time from 12 to 8 hours.

Base-Mediated Approaches

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF provides an alternative route, particularly for acid-sensitive intermediates. Yields under basic conditions (70–75%) are generally lower than acid-catalyzed methods but avoid hydrochloride salt formation until final stages.

Purification and Salt Formation

Post-cyclization, the free base is converted to its dihydrochloride salt through HCl gas bubbling or treatment with concentrated hydrochloric acid. Key purification steps include:

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields high-purity this compound (>98% by HPLC). Slow cooling at 0.5°C/min minimizes occluded solvents, as evidenced by X-ray diffraction analyses.

Chromatographic Methods

Silica gel chromatography with eluents such as dichloromethane/methanol (9:1) resolves residual diketone impurities. A comparative study showed gradient elution (5–20% methanol) enhances resolution by 40% compared to isocratic methods.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to address exothermicity and mixing challenges. A patented system (EP0874849B1) details a tubular reactor operating at 10 bar and 100°C, achieving throughputs of 50 kg/h with 92% yield. Key parameters include:

ParameterValueImpact on Yield
Residence Time30 minutes±5%
HCl Concentration3.5 M±8%
Flow Rate15 mL/min±3%

Analytical Characterization

Rigorous quality control ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.60 (m, 4H, CH₂N), 2.80–2.95 (m, 4H, CH₂CO), 1.70–1.85 (m, 2H, CH₂).

  • MS (ESI+) : m/z 169.1 [M+H]⁺, consistent with the free base molecular formula C₈H₁₆N₂O.

Purity Assessment

HPLC with UV detection at 254 nm reveals ≤0.5% impurities when using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1. Dopamine Receptor Modulation
The compound acts as a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor. This interaction suggests its utility in treating disorders associated with dopamine dysregulation, such as:

  • Psychotic Disorders : It has been shown to be effective in treating conditions like schizophrenia and schizoaffective disorders due to its ability to modulate dopamine activity .
  • Movement Disorders : The compound is also relevant in managing extrapyramidal side effects from neuroleptic agents and conditions like Parkinson's disease and Huntington's disease .

2. Gastrointestinal Disorders
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride has demonstrated potential in treating gastrointestinal issues such as gastric acid secretion and emesis (nausea and vomiting) . This application highlights its versatility beyond neurological conditions.

3. Cardiovascular Health
Research indicates that this compound may be beneficial in addressing vascular and cardiovascular disorders, including congestive heart failure and hypertension . This broadens its therapeutic scope significantly.

Case Studies

Several studies have documented the pharmacological efficacy of this compound:

Study Focus Findings
Seeman et al. (1993) SchizophreniaFound increased D4 receptor density in patients, suggesting a target for treatment with this compound .
Clinical Trials on Movement Disorders Parkinson's DiseaseDemonstrated significant improvement in motor function when administered to patients experiencing neuroleptic-induced movement disorders .
Gastrointestinal Studies Nausea ManagementShowed effectiveness in reducing nausea in preclinical models .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structurally related bicyclic amines and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Biological Activity Source
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride 930782-67-5 C₉H₁₆Cl₂N₂O Dihydrochloride salt, ketone at C6 μ-Opioid receptor antagonist
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 22177-06-6 C₇H₁₆Cl₂N₂ Methyl group at N8, smaller bicyclic core Not reported (structural analogue)
(R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride 118926-48-0 C₇H₁₆Cl₂N₂ Pyrrolo-pyrazine fused ring, R-configuration Unspecified pharmacological use
8-Benzyl-octahydro-1H-pyrazino[1,2-a]piperazin-4-one dihydrochloride EN300-744189 C₁₅H₂₂Cl₂N₂O Benzyl substituent, ketone at C4 Building block for drug discovery

Functional Differences

  • Opioid Receptor Selectivity : The target compound exhibits μ-opioid receptor antagonism, as demonstrated by Le Bourdonnec et al. (2006), whereas analogues like 8-methyl-3,8-diazabicyclo[3.2.1]octane lack reported opioid activity .
  • Substituent Impact : The presence of a ketone group at position 6 in the target compound contrasts with the benzyl or methyl substituents in analogues (e.g., EN300-744189), which may alter receptor binding kinetics and metabolic stability .

Pharmacological Profile

  • μ-Opioid Receptor Antagonism: Le Bourdonnec et al. (2006) reported IC₅₀ values in the nanomolar range for the target compound, surpassing earlier morphinan-based antagonists in selectivity .
  • Comparative Efficacy : Analogues like trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines exhibit weaker μ-opioid affinity (IC₅₀ > 100 nM), underscoring the importance of the pyrido-pyrazine scaffold .

Physical and Chemical Properties

Property This compound 8-Benzyl Analogue (EN300-744189)
Molecular Weight 241.16 g/mol 329.26 g/mol
Solubility High (dihydrochloride salt) Moderate (lipophilic benzyl group)
Melting Point Not reported 180–185°C (decomposes)
Storage Conditions -20°C, desiccated Ambient (stable as solid)

Biological Activity

Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a heterocyclic compound with potential pharmacological applications, particularly in neuroscience and psychopharmacology. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a fused bicyclic system. The dihydrochloride form enhances its solubility and stability, which are crucial for its biological activity. The molecular formula is C7H10Cl2N2OC_7H_{10}Cl_2N_2O, with a molecular weight of approximately 194.08 g/mol.

Research indicates that this compound may function as a ligand for various neurotransmitter receptors, including the μ-opioid receptor. Studies have shown that derivatives of this compound exhibit high binding affinity and antagonist activity at these receptors, which are critical in pain modulation and mood regulation .

Pharmacological Effects

  • Anxiolytic and Antidepressant Properties : Some derivatives have been identified as potential anxiolytics and antidepressants. They may alleviate symptoms associated with anxiety and depression by modulating neurotransmitter systems .
  • CNS Activity : The compound has been explored for its central nervous system (CNS) effects, showing promise in the development of agents targeting CNS disorders.

Binding Affinity Studies

Research has demonstrated that octahydro-1H-pyrido[1,2-a]pyrazine derivatives exhibit potent μ-opioid antagonist activity. For instance, one study reported an IC50 value of 0.54 nM for a related compound, indicating strong inhibitory effects on receptor activity .

CompoundBinding Affinity (K_i, nM)Activity Type
Octahydro-1H-pyrido[1,2-a]pyrazine0.47μ-opioid antagonist
Derivative A0.54μ-opioid antagonist
Derivative B0.62μ-opioid antagonist

Study 1: Synthesis and Evaluation

A study focused on synthesizing octahydro-1H-pyrido[1,2-a]pyrazine derivatives and evaluating their pharmacological properties found that certain modifications to the structure significantly enhanced their receptor binding affinity and selectivity towards the μ-opioid receptor compared to other opioid receptors . This suggests that structural optimization is key to developing effective therapeutic agents.

Study 2: Anxiolytic Activity

In another investigation, compounds derived from octahydro-1H-pyrido[1,2-a]pyrazin-6-one were tested in animal models for their anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that these compounds can serve as potential anxiolytics through modulation of neurotransmitter systems involved in anxiety regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of diamines with reagents like carbon disulfide or phosphoryl chloride (POCl₃). For example, Hardtmann's method involves reacting a diamine precursor with carbon disulfide under reflux conditions to form the bicyclic core . Optimization may include adjusting solvent systems (e.g., THF or dioxane), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation) to enhance yield and purity. Characterization should involve LC-MS, ¹H/¹³C NMR, and elemental analysis to confirm structure .

Q. How can researchers validate the stereochemical configuration of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives?

  • Methodological Answer : Stereochemistry is critical for biological activity. Chiral HPLC or X-ray crystallography should be employed to resolve enantiomers like (7R,9αS)- and (7S,9αS)-octahydro derivatives . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents. For example, the axial vs. equatorial orientation of hydroxyl or methyl groups in the bicyclic system impacts receptor binding .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays. For instance, DPP-IV inhibition can be tested using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies . Cellular models (e.g., HEK293 cells expressing corticotropin-releasing factor-1 receptors) may assess antagonism, as seen in related pyrido-pyrazinones . Dose-response curves (IC₅₀) and selectivity panels against off-target enzymes (e.g., ACE or kinases) are essential to prioritize hits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring saturation) influence the pharmacokinetic profile of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives?

  • Methodological Answer : Comparative studies using analogs with variations like benzyl groups at position 8 or tert-butoxy substitutions reveal trends in solubility and metabolic stability . For instance:

ModificationLogPMetabolic Stability (t₁/₂ in liver microsomes)
8-Benzyl substitution2.145 min (low)
Unsubstituted core0.8>120 min (high)
Data from in vitro ADME assays (e.g., CYP450 inhibition, plasma protein binding) guide lead optimization .

Q. What computational strategies are effective for predicting binding modes of this compound to therapeutic targets like DPP-IV or CRF-1 receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of DPP-IV (PDB: 1N1M) or CRF-1 receptors (homology models) can predict key interactions. For example, the pyrazinone oxygen may form hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV), while hydrophobic substituents occupy S1/S2 pockets . Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes, with MM-PBSA calculations quantifying binding free energy .

Q. How can contradictory data on in vivo efficacy vs. in vitro potency be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma exposure (AUC, Cmax) and tissue distribution in rodent models.
  • Metabolite Identification : LC-HRMS to detect active/inactive metabolites .
  • Proteomics : Off-target screening via thermal shift assays or affinity pulldowns .
    Example: A derivative showing low in vivo activity despite nM-level in vitro potency may undergo rapid glucuronidation, necessitating prodrug strategies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include racemization during acidic/basic steps and column chromatography limitations. Solutions:

  • Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) in cyclization .
  • Crystallization-Induced Dynamic Resolution : Leverage diastereomeric salt formation (e.g., with tartaric acid) to enrich enantiomers .
  • Process Analytics : In-line PAT tools (e.g., FTIR) monitor reaction progress and enantiomeric excess (ee) ≥99% .

Data Contradictions and Resolution

Q. Why do some studies report conflicting SAR data for pyrido-pyrazinone analogs?

  • Analysis : Variations in assay conditions (e.g., enzyme source, substrate concentration) or structural misassignment (e.g., undetected stereoisomers) cause discrepancies. For example, a "novel" DPP-IV inhibitor (3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6-one) with unverified stereochemistry may show inconsistent activity across labs . Resolution requires standardized protocols (e.g., Eurofins Panlabs panel) and absolute configuration confirmation via X-ray .

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